molecular formula C11H12N2 B3284582 (2-Methylquinolin-4-yl)methanamine CAS No. 78812-08-5

(2-Methylquinolin-4-yl)methanamine

Cat. No.: B3284582
CAS No.: 78812-08-5
M. Wt: 172.23 g/mol
InChI Key: ZNBHJQBGCSDNSC-UHFFFAOYSA-N
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Description

(2-Methylquinolin-4-yl)methanamine is an organic compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

The primary target of (2-Methylquinolin-4-yl)methanamine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The molecular docking studies have revealed that this compound has a lesser binding energy with these proteins , indicating a strong interaction.

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival and growth, and its dysregulation can lead to cancer. By interacting with this pathway, this compound can potentially influence cell proliferation and survival.

Pharmacokinetics

It is predicted that all the compounds in its class satisfy the adme profile , which would impact its bioavailability.

Result of Action

As a result of its action, this compound has shown activity against the non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-4-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and ammonia. This process is known as the Mannich reaction, which is a classic method for the formation of β-amino carbonyl compounds. The reaction conditions generally include the use of an acid catalyst and a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

(2-Methylquinolin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (2-Methylquinolin-4-yl)methanamine.

    2-Methylquinoline: A closely related compound with similar chemical properties.

    4-Quinolinemethanamine: Another derivative of quinoline with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.

Properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBHJQBGCSDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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